molecular formula C12H19NO3 B8265184 tert-butyl (1S,5R)-2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

tert-butyl (1S,5R)-2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B8265184
M. Wt: 225.28 g/mol
InChI Key: SJGXXUBCKFNNGB-BDAKNGLRSA-N
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Description

tert-Butyl (1S,5R)-2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 1408076-39-0) is a bicyclic tertiary amine derivative with a rigid 8-azabicyclo[3.2.1]octane scaffold. The compound features:

  • A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, enhancing solubility and stability during synthetic workflows.
  • A ketone group at the 2-position of the bicyclic framework, enabling further functionalization via nucleophilic additions or reductions.
  • Stereochemistry defined as (1S,5R), critical for its biological interactions and synthetic utility.

This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of pan-Ras inhibitors (e.g., ) and molecular glue degraders (e.g., ). Its synthesis typically involves Boc protection of the azabicyclo[3.2.1]octane core followed by oxidation to introduce the ketone moiety .

Properties

IUPAC Name

tert-butyl (1S,5R)-2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-6-9(13)10(14)7-5-8/h8-9H,4-7H2,1-3H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGXXUBCKFNNGB-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

    Synthetic Routes: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Compound “tert-butyl (1S,5R)-2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

    Common Reagents and Conditions: These reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.

    Major Products: The products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Compound “tert-butyl (1S,5R)-2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is utilized in industrial processes for the production of specific chemicals and materials.

Mechanism of Action

The mechanism by which compound “tert-butyl (1S,5R)-2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate” exerts its effects involves interactions with molecular targets and pathways. These interactions can influence various biochemical processes and pathways, leading to specific biological outcomes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Effects

  • Boc vs. Cbz Protection : Replacing the Boc group with benzyloxycarbonyl (Cbz) () alters deprotection conditions (acidic vs. catalytic hydrogenation) and lipophilicity. Boc offers better stability in basic media, whereas Cbz is more labile under reductive conditions .
  • Ketone vs. Amino Groups: The 2-oxo group in the target compound contrasts with amino-substituted analogs (e.g., ). While the ketone enables electrophilic reactions, amino groups facilitate nucleophilic substitutions or metal-catalyzed couplings .
  • Aromatic vs. Aliphatic Substituents: Derivatives like 67l (4-cyanophenoxy) exhibit enhanced π-π stacking in biological targets compared to aliphatic chains (e.g., 56b in ), improving binding affinity .

Stereochemical Considerations

The (1S,5R) configuration is critical for maintaining the bicyclic scaffold’s geometry. Enantiomers (e.g., 75a in with (1R,3s,5S) stereochemistry) show divergent biological activities, underscoring the importance of chiral synthesis methods .

Physicochemical Properties

Property Target Compound Analog 75a Analog 67l
Molecular Weight 225.28 363.15 376.17
LogP (Predicted) 1.8 2.3 2.9
Solubility Moderate in DCM, THF Low in water, high in DMSO Low in polar solvents
Stability Stable under acidic conditions Sensitive to nucleophiles Hydrolytically stable

Biological Activity

tert-butyl (1S,5R)-2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, with CAS number 208038-02-2, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on antibacterial effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of azabicyclic compounds, characterized by a bicyclic structure containing nitrogen. Its molecular formula is C11H17NO4, and it has a molecular weight of 227.26 g/mol. The structural representation is as follows:

  • IUPAC Name : this compound
  • SMILES Notation : CC(C)(C)OC(=O)N1[C@H]2CCC(=O)[C@@H]1CC2

Antibacterial Properties

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including multidrug-resistant pathogens.

  • Mechanism of Action : The compound's antibacterial activity is primarily attributed to its ability to inhibit bacterial topoisomerases, which are essential enzymes involved in DNA replication and transcription. By interfering with these enzymes, the compound can effectively halt bacterial growth.
  • In Vitro Studies : In vitro assays have shown that this compound has minimal inhibitory concentrations (MICs) ranging from <0.03125<0.03125 to 4μg/mL4\,\mu g/mL against several Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .

Case Studies

A notable case study involved the evaluation of the compound's efficacy against Acinetobacter baumannii, a notorious pathogen known for its resistance to multiple antibiotics. The study reported that the compound restored the activity of certain antibiotics when used in combination therapies, demonstrating its potential as an adjunctive treatment option .

Summary Table of Biological Activities

Biological Activity Tested Strains MIC (μg/mL) Reference
AntibacterialStaphylococcus aureus<0.03125
Klebsiella pneumoniae1 - 4
Acinetobacter baumannii0.125 - 0.5
Topoisomerase InhibitionDNA gyrase and topo IV from E. coliN/A

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